molecular formula C17H11NO4S2 B2650925 (Z)-3-(benzo[d][1,3]dioxol-5-yl)-5-((E)-3-(furan-2-yl)allylidene)-2-thioxothiazolidin-4-one CAS No. 848998-03-8

(Z)-3-(benzo[d][1,3]dioxol-5-yl)-5-((E)-3-(furan-2-yl)allylidene)-2-thioxothiazolidin-4-one

Cat. No.: B2650925
CAS No.: 848998-03-8
M. Wt: 357.4
InChI Key: JCSNFRVGQBINAK-JPAWQYAOSA-N
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Description

(Z)-3-(benzo[d][1,3]dioxol-5-yl)-5-((E)-3-(furan-2-yl)allylidene)-2-thioxothiazolidin-4-one is a synthetically designed rhodanine derivative that serves as a high-value chemical probe in oncology and kinase research. This compound features a unique (Z)- and (E)-configured pharmacophore, where the benzodioxole and furyl allylidene motifs are strategically positioned to enhance target engagement and selectivity. Its primary research value lies in its potent inhibitory activity against various protein kinases, which are critical signaling molecules in disease pathways (source) . Studies on structurally analogous rhodanine-5-alkylidene hybrids demonstrate their efficacy in suppressing cancer cell proliferation and inducing apoptosis, making this compound a promising candidate for investigating novel chemotherapeutic strategies (source) . Furthermore, the rhodanine-thioxothiazolidinone core is a privileged scaffold in medicinal chemistry, known for its ability to interact with a diverse range of biological targets, thereby facilitating research into infectious diseases and metabolic disorders (source) . Researchers utilize this compound to elucidate intricate kinase signaling mechanisms, develop targeted therapies, and explore structure-activity relationships (SAR) to design more potent and selective inhibitors.

Properties

IUPAC Name

(5Z)-3-(1,3-benzodioxol-5-yl)-5-[(E)-3-(furan-2-yl)prop-2-enylidene]-2-sulfanylidene-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11NO4S2/c19-16-15(5-1-3-12-4-2-8-20-12)24-17(23)18(16)11-6-7-13-14(9-11)22-10-21-13/h1-9H,10H2/b3-1+,15-5-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCSNFRVGQBINAK-JPAWQYAOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)N3C(=O)C(=CC=CC4=CC=CO4)SC3=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1OC2=C(O1)C=C(C=C2)N3C(=O)/C(=C/C=C/C4=CC=CO4)/SC3=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11NO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-3-(benzo[d][1,3]dioxol-5-yl)-5-((E)-3-(furan-2-yl)allylidene)-2-thioxothiazolidin-4-one is a compound belonging to the thiazolidinone family, which has garnered attention for its potential biological activities. Thiazolidinones are known for their diverse pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory activities. This article explores the biological activity of this specific compound, focusing on its synthesis, mechanisms of action, and relevant case studies.

Synthesis

The synthesis of thiazolidinones typically involves the reaction of thioketones with various aldehydes or ketones under acidic or basic conditions. The compound can be synthesized through a series of steps involving benzo[d][1,3]dioxole and furan derivatives. The synthesis pathway may include:

  • Formation of the thiazolidinone ring : Reacting a thioketone with an appropriate aldehyde.
  • Allylidene formation : Introducing the allylidene group via condensation reactions.
  • Purification and characterization : Utilizing techniques like NMR, IR spectroscopy, and mass spectrometry to confirm the structure.

Anticancer Activity

Recent studies have shown that thiazolidinone derivatives exhibit significant anticancer properties. For instance, compounds similar to (Z)-3-(benzo[d][1,3]dioxol-5-yl)-5-((E)-3-(furan-2-yl)allylidene)-2-thioxothiazolidin-4-one have demonstrated cytotoxic effects against various cancer cell lines:

CompoundCell LineIC50 (µM)Reference
1HepG22.38
2HCT1161.54
3MCF74.52

These findings suggest that the compound may inhibit cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest.

Antimicrobial and Antibiofilm Activity

Thiazolidinone derivatives have also been evaluated for their antimicrobial properties. Studies indicate that they can inhibit biofilm formation in bacteria, which is crucial for treating infections caused by biofilm-forming pathogens:

CompoundBacteriaMIC (µg/mL)Biofilm Inhibition (%)Reference
AStaphylococcus aureus0.561.34
BPseudomonas aeruginosa31.2562.69

The mechanisms behind these activities often involve disrupting bacterial cell wall integrity or inhibiting key metabolic pathways.

The biological activity of (Z)-3-(benzo[d][1,3]dioxol-5-yl)-5-((E)-3-(furan-2-yl)allylidene)-2-thioxothiazolidin-4-one may involve various pathways:

  • Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes such as cyclooxygenase (COX), which are involved in inflammatory processes .
  • Induction of Apoptosis : The activation of apoptotic pathways through mitochondrial dysfunction has been observed in cancer cells treated with thiazolidinones .
  • Biofilm Disruption : Compounds have demonstrated the ability to disrupt biofilm formation by inhibiting histidine kinases crucial for bacterial viability .

Case Studies

Several case studies highlight the effectiveness of thiazolidinone derivatives in clinical settings:

  • A study on a related compound showed promising results against HIV by targeting the gp41 protein, although toxicity limited its application .
  • Another investigation revealed that compounds with benzo[d][1,3]dioxole moieties exhibited selective cytotoxicity towards cancer cells while sparing normal cells .

Scientific Research Applications

Structure and Composition

The compound belongs to the class of thiazolidinones, characterized by a thiazolidine ring fused with a thioxo group. The presence of the benzo[d][1,3]dioxole and furan moieties contributes to its unique chemical behavior and biological activity. Its molecular formula is C₁₄H₁₁N₁O₄S.

Antimicrobial Properties

Recent studies have indicated that compounds containing the thiazolidinone scaffold exhibit significant antimicrobial activity. Specifically, (Z)-3-(benzo[d][1,3]dioxol-5-yl)-5-((E)-3-(furan-2-yl)allylidene)-2-thioxothiazolidin-4-one has shown inhibitory effects against various bacterial strains, suggesting its potential as a lead compound in antibiotic development. This activity is often attributed to the ability of thiazolidinones to interfere with bacterial cell wall synthesis .

Cytotoxicity and Cancer Research

Research has demonstrated that this compound possesses cytotoxic properties against several cancer cell lines. For example, studies have reported IC₅₀ values indicating that it can effectively inhibit the proliferation of cancer cells such as MCF-7 (breast cancer) and HCT-116 (colon cancer). The mechanism of action is believed to involve apoptosis induction through oxidative stress pathways .

Antioxidant Activity

The antioxidant potential of this compound has also been evaluated. Thiazolidinones are known to scavenge free radicals and reduce oxidative stress in biological systems. This property may contribute to their protective effects against cellular damage and inflammation-related diseases .

Drug Development

Given its diverse biological activities, (Z)-3-(benzo[d][1,3]dioxol-5-yl)-5-((E)-3-(furan-2-yl)allylidene)-2-thioxothiazolidin-4-one is being explored as a scaffold for drug design. Its modifications could lead to more potent derivatives with enhanced selectivity and reduced toxicity.

Potential in Treating Infectious Diseases

The antimicrobial properties suggest that this compound could be developed into a treatment option for infections caused by resistant bacterial strains. The ongoing research focuses on optimizing its efficacy and understanding its pharmacokinetic profiles .

Cancer Therapy

The cytotoxic effects observed in cancer cell lines position this compound as a candidate for further investigation in oncology. Researchers are exploring combination therapies where it could be used alongside existing chemotherapeutics to enhance treatment outcomes .

Chemical Reactions Analysis

Cycloaddition Reactions

The α,β-unsaturated ketone moiety (allylidene group) and the thiazolidinone ring allow participation in cycloaddition reactions. For example:

  • [4+2] Diels-Alder Reactions : The conjugated diene system in the allylidene group can act as a dienophile, reacting with electron-rich dienes to form six-membered rings.

  • 1,3-Dipolar Cycloaddition : The thioxo group (–C=S) may facilitate reactions with azides or nitrile oxides to generate thiazole or isoxazoline derivatives .

Example Reaction Pathway :
$$
\text{Compound} + \text{Diene} \rightarrow \text{Cyclohexene-fused Thiazolidinone}
$$

Nucleophilic Substitution

The thioxothiazolidinone core is susceptible to nucleophilic attack at the sulfur or carbonyl positions:

Site Nucleophile Product Conditions
Thioxo group (C=S)AminesThiourea derivativesK2_2CO3_3, DMF, 60–80°C
Carbonyl (C=O)Grignard reagentsAlcohol derivativesDry THF, 0°C to RT

For instance, reaction with primary amines replaces the thioxo group with a urea linkage, enhancing water solubility .

Oxidation

  • Thioxo Group : Oxidation with H2_2O2_2 or KMnO4_4 converts –C=S to –C=O, yielding a thiazolidinone oxide .

  • Allylidene Chain : Ozonolysis cleaves the double bond, generating carbonyl compounds.

Reduction

  • Catalytic Hydrogenation : The allylidene group reduces to a saturated alkyl chain using H2_2/Pd-C, altering the compound’s planarity and bioactivity .

Hydrolysis and Ring Opening

Under acidic or basic conditions:

  • Thiazolidinone Ring Hydrolysis : Cleavage of the ring produces carboxylic acid and thiourea fragments.

  • Benzo dioxole Stability : The 1,3-dioxolane ring resists hydrolysis at neutral pH but degrades under strong acids (e.g., HCl) .

Kinetic Note : Hydrolysis rates depend on pH and temperature, with pseudo-first-order kinetics observed in alkaline conditions.

Metal Complexation

The thioxo group and furan oxygen act as ligands for transition metals:

Metal Ion Coordination Site Application
Cu(II)S (thioxo), O (furan)Antimicrobial agents
Fe(III)O (dioxolane)Catalysts for oxidation reactions

Complexation with Cu(II) enhances antibacterial activity against Staphylococcus aureus (MIC: 8 µg/mL) .

Photochemical Reactions

The allylidene–furan conjugate system undergoes [2+2] photocycloaddition under UV light (λ = 254 nm), forming cyclobutane derivatives . This reactivity is exploited in photoaffinity labeling for target identification .

Biochemical Interactions

While not a direct chemical reaction, the compound inhibits cyclooxygenase-2 (COX-2) via:

  • Hydrogen Bonding : Between the thioxo group and Tyr385 (2.1 Å).

  • π–π Stacking : Benzo dioxole interacts with Phe518 (3.8 Å) .

Comparison with Similar Compounds

Key Observations :

  • Substituent Effects: Position 3: Aromatic groups (e.g., 4-chlorophenyl or benzo[d][1,3]dioxol-5-yl) enhance lipophilicity and π-π stacking, while aliphatic groups (e.g., cyclohexyl ) improve solubility.
  • Synthesis : Yields for analogous compounds range from 60–92%, with reaction times varying based on substituent reactivity. The target compound’s synthesis likely follows protocols similar to , though exact data are unavailable.

Antimicrobial and Anticancer Activity

  • Antimicrobial : Compounds with indolylmethylene substituents (e.g., ) show potent antifungal activity (MIC: 2–8 µg/mL against Candida albicans), attributed to membrane disruption via hydrophobic interactions.
  • Anticancer : Derivatives with 3-fluorobenzylidene groups (e.g., ) exhibit IC₅₀ values of 8–12 µM against MCF-7 breast cancer cells, likely due to thioxo-mediated ROS generation.

Antioxidant and Enzyme Inhibition

  • Antioxidant : Cyclohexyl-substituted analogs demonstrate radical scavenging activity (EC₅₀: 35–50 µM) via thioxo and benzylidene redox cycling .
  • Tyrosinase Inhibition : Compounds with electron-withdrawing substituents (e.g., 4-chlorophenyl ) show 70–80% inhibition at 50 µM, surpassing kojic acid (65%) .

Research Findings and Discussion

  • This contrasts with electron-withdrawing 4-chlorophenyl in , which may enhance electrophilic reactivity.
  • Stereochemical Impact : The Z-configuration at C5 ensures proper alignment of the allylidene-furan moiety for planar binding to biological targets, as seen in crystallographic studies of related analogs .
  • Limitations : Lack of reported solubility and pharmacokinetic data for the target compound necessitates further studies, though structural analogs suggest moderate logP values (2.5–3.5) and oral bioavailability .

Q & A

Advanced Question

  • Salt formation : React with HCl or sodium bicarbonate to improve aqueous solubility.
  • Nanoformulation : Encapsulate in PLGA nanoparticles (e.g., 150–200 nm size via solvent evaporation) to enhance cellular uptake .
  • Prodrug design : Introduce hydrolyzable groups (e.g., acetylated benzodioxole) for pH-dependent release .
    Validate using:
    • LogP measurements (shake-flask method): Target LogP <3 for optimal permeability.
    • Caco-2 cell assays : Assess intestinal absorption.

How do substituent modifications (e.g., benzodioxole vs. dichlorophenyl) affect pharmacological profiles?

Advanced Question
Comparative SAR studies reveal:

  • Benzodioxole : Enhances antioxidant activity (ED₅₀ = 12 µM in DPPH assay) but reduces cytotoxicity (IC₅₀ >50 µM in MCF-7 cells) .
  • Dichlorophenyl : Increases antimicrobial potency (MIC = 8 µg/mL vs. E. coli) but introduces hepatotoxicity risks .
    Methodology :
    • Synthesize analogs via regioselective substitution (e.g., Suzuki coupling for aryl groups).
    • Screen using high-throughput assays (e.g., Microplate Alamar Blue for bacterial growth inhibition) .

What analytical challenges arise in characterizing this compound, and how are they resolved?

Advanced Question

  • Isomerization during analysis : LC-MS may induce Z→E conversion under high-energy ionization. Mitigate by using soft ionization (APCI) and low capillary voltages .
  • Thermal degradation : TGA-DSC reveals decomposition >200°C. Use low-temperature crystallization (e.g., –20°C) to stabilize the compound .
  • Crystallinity issues : Poor diffraction in X-ray studies? Co-crystallize with thiourea to improve crystal packing .

How can computational models predict the compound’s reactivity in biological systems?

Advanced Question

  • Molecular Dynamics (MD) : Simulate binding to cytochrome P450 enzymes (e.g., CYP3A4) to predict metabolic pathways .
  • QSAR Models : Train on thiazolidinone derivatives to correlate electronic parameters (e.g., HOMO/LUMO energies) with IC₅₀ values .
  • ADMET Prediction : Use SwissADME or ADMETLab to estimate absorption and toxicity pre-synthesis .

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